molecular formula C9H20N2O2 B2713376 (R)-tert-Butyl (1-aminobutan-2-yl)carbamate CAS No. 956125-05-6

(R)-tert-Butyl (1-aminobutan-2-yl)carbamate

Cat. No.: B2713376
CAS No.: 956125-05-6
M. Wt: 188.271
InChI Key: KGJCYTMWAXWVOM-SSDOTTSWSA-N
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Description

(R)-tert-Butyl (1-aminobutan-2-yl)carbamate is a chemical compound used primarily as an intermediate in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amine. This compound is often utilized in the synthesis of pharmaceuticals and other biologically active molecules due to its stability and reactivity under various conditions .

Scientific Research Applications

(R)-tert-Butyl (1-aminobutan-2-yl)carbamate is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the preparation of peptide and protein analogs.

    Medicine: For the development of pharmaceutical compounds, including potential drug candidates.

    Industry: In the production of fine chemicals and agrochemicals

Safety and Hazards

The safety information and hazards associated with “N-Boc-[(1R)-1-(aminomethyl)propyl]amine” can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (R)-tert-Butyl (1-aminobutan-2-yl)carbamate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common bases used in this reaction include triethylamine (Et3N) and sodium hydroxide (NaOH). The reaction can be catalyzed by various agents such as iodine or perchloric acid adsorbed on silica gel .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Solid acid catalysts like H-BEA zeolite can be used for the continuous deprotection of amines, which is a crucial step in the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(R)-tert-Butyl (1-aminobutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces primary amines .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-[(1S)-1-(aminomethyl)propyl]amine
  • N-Cbz-[(1R)-1-(aminomethyl)propyl]amine
  • N-Fmoc-[(1R)-1-(aminomethyl)propyl]amine

Uniqueness

(R)-tert-Butyl (1-aminobutan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of the Boc protecting group, which offers stability under a wide range of conditions. This makes it particularly useful in the synthesis of chiral molecules and complex organic compounds .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-aminobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJCYTMWAXWVOM-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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